3-(3,4-dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
Description
3-(3,4-Dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound featuring an indazolone core substituted with a 3,4-dimethoxyphenyl group at position 3 and a methyl group at position 1. The indazolone scaffold is notable for its pharmacological relevance, with structural modifications influencing bioactivity and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-11-5-4-6-12(19)15(11)16(17-18)10-7-8-13(20-2)14(9-10)21-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASACGJRQOMWYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)CCC2)C(=N1)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315481 | |
| Record name | SBB062244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41555-68-4 | |
| Record name | 3-(3,4-Dimethoxyphenyl)-1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41555-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 294807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041555684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC294807 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB062244 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 1-methyl-1H-indazole.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 1-methyl-1H-indazole under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the tetrahydroindazole core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Antidepressant Effects
Research indicates that indazole derivatives exhibit antidepressant-like effects due to their interaction with serotonin receptors. Studies have shown that 3-(3,4-dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one may enhance serotonergic activity, suggesting potential use in treating depression and anxiety disorders .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in malignant cells .
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. This could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective effect is hypothesized to be mediated through modulation of inflammatory pathways and oxidative stress markers .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that yield various derivatives with potentially enhanced pharmacological profiles. Modifications to the indazole core or the phenyl substituent can lead to compounds with tailored biological activities.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on structural features, biological activities, and toxicity profiles.
Table 1: Key Comparisons
Structural and Functional Insights
- Substituent Effects: The 3,4-dimethoxy groups in the target compound and analog 3e enhance electron donation, correlating with strong antioxidant and enzyme-inhibitory activities. Core Flexibility: The cyclopentanone core in 3e allows for planar conjugation of the acryloyl group, facilitating enzyme binding (e.g., ACE, HIV-1 protease). The indazolone core in the target compound may exhibit restricted conformational flexibility, altering target selectivity.
- Toxicity Trends: Non-toxicity in 3e contrasts with the hazardous profile of 1-(3,5-dimethylphenyl)-indazolone , highlighting the role of substituents in safety. Methoxy groups may mitigate cytotoxicity compared to alkyl substituents.
Biological Activity
3-(3,4-Dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is an indazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a dimethoxyphenyl group and a tetrahydroindazole core, suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. The compound's structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=C(NC2=C1C(=O)CC(C2)C3=CC(=C(C=C3)OC)OC)C(=O)OCC(C)C |
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications:
Antitumor Activity
Studies have highlighted the compound's ability to inhibit tumor growth. For instance:
- In vitro studies demonstrated that derivatives of indazole compounds exhibit significant antiproliferative activity against various cancer cell lines. The IC50 values for some derivatives were reported as low as 0.64 μM in multiple myeloma cell lines .
- In vivo studies indicated that certain indazole derivatives could effectively inhibit tumor growth in mouse models, suggesting potential for clinical applications in cancer therapy .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, it has been noted to interact with protein kinases such as GSK-3 and Aurora kinases, which are crucial for cell cycle regulation .
- Signaling Pathways : It influences signaling pathways related to apoptosis and inflammation, which are critical in cancer progression and metastasis .
Case Studies
Several case studies have documented the efficacy of indazole derivatives similar to this compound:
- Study on Antiproliferative Effects : A recent study evaluated a series of indazole derivatives against various cancer cell lines and reported significant cytotoxicity with IC50 values ranging from nanomolar to low micromolar concentrations .
- GSK-3 Inhibition Study : Inhibition assays showed that certain derivatives displayed potent inhibition of GSK-3α and GSK-3β isoforms with IC50 values below 10 µM, indicating their potential as therapeutic agents in diseases where GSK-3 plays a pivotal role .
Q & A
Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, and what key intermediates are involved?
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, methoxy groups (-OCH₃) resonate at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons in the indazole core appear as multiplets between δ 7.0–8.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities. A related indazole derivative (ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate) was structurally confirmed using single-crystal X-ray diffraction, revealing a boat conformation in the tetrahydroindazole ring .
Advanced Research Questions
Q. How does stereochemistry at the 3,4-dimethoxyphenyl group influence biological activity, and what analytical methods address this?
Methodological Answer: Stereochemical assignments for dimethoxyphenyl derivatives require chiral chromatography or X-ray analysis. For instance, Lundquist et al. resolved diastereomers of a related compound using X-ray crystallography of synthetic intermediates, demonstrating that threo and erythro configurations differentially modulate bioactivity . Computational modeling (e.g., DFT calculations) can predict preferred conformations and guide synthetic targeting of active stereoisomers .
Q. What strategies optimize reaction yields during large-scale synthesis, and how are competing side reactions minimized?
Methodological Answer:
- Catalytic Optimization : Use of Lewis acids (e.g., ZnCl₂) enhances cyclization efficiency in indazole formation .
- Temperature Control : Maintaining temperatures below 50°C during chlorination steps (e.g., SOCl₂-mediated reactions) reduces decomposition of sensitive methoxy groups .
- Byproduct Mitigation : TLC monitoring and quenching reactive intermediates (e.g., with NaHCO₃) prevent over-halogenation or oxidation .
Q. How can contradictions in reported biological activities of structural analogs be resolved?
Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. For example, thalidomide analogs with 3,4-dimethoxyphenyl groups showed divergent uterine relaxant activities due to nitro vs. amino substitutions at the phthalimide moiety . Systematic structure-activity relationship (SAR) studies, including IC₅₀ comparisons across cell lines and functional assays (e.g., calcium flux), are critical for reconciling data .
Q. What methodologies are employed to design analogs with enhanced pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substituting the methoxy group with halogens (e.g., -F) or heterocycles (e.g., thiophene) improves metabolic stability, as seen in pyrazolo-pyridine derivatives .
- Prodrug Strategies : Esterification of hydroxyl groups (e.g., ethyl carboxylates) enhances solubility, as demonstrated in crystallographic studies of hydrated indazole derivatives .
- In Silico Screening : Molecular docking against targets (e.g., kinases) prioritizes analogs with optimal binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
